5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pyrazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.
Scientific Research Applications
5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials.
Industrial Chemistry: Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
5-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
5-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to its chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different scientific and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLXERDRDLVWMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594551 |
Source
|
Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-14-4 |
Source
|
Record name | 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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